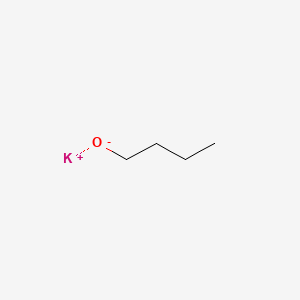

1-Butanol, potassium salt

説明

Structure

3D Structure of Parent

特性

CAS番号 |

3999-70-0 |

|---|---|

分子式 |

C4H9KO |

分子量 |

112.21 g/mol |

IUPAC名 |

potassium;butan-1-olate |

InChI |

InChI=1S/C4H9O.K/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 |

InChIキー |

CUQOHAYJWVTKDE-UHFFFAOYSA-N |

正規SMILES |

CCCC[O-].[K+] |

物理的記述 |

Liquid |

製品の起源 |

United States |

Synthesis and Characterization of Potassium Tert Butoxide for Research Applications

Standard Synthetic Methodologies of Potassium tert-Butoxide

The synthesis of potassium tert-butoxide can be broadly categorized into two primary methodologies: the reaction of metallic potassium with tert-butyl alcohol, common in laboratory settings, and an industrial process utilizing aqueous potassium hydroxide (B78521).

The most conventional laboratory-scale synthesis involves the direct reaction of dry tert-butyl alcohol with potassium metal. atamanchemicals.comwikipedia.org This reaction produces potassium tert-butoxide and hydrogen gas. The resulting solid alkoxide is typically isolated by evaporating the excess alcohol. wikipedia.org

For industrial-scale production, a process reacting aqueous potassium hydroxide with tert-butyl alcohol is employed. google.compatsnap.com This method necessitates the removal of water, which is achieved through azeotropic distillation, often using an entraining agent like cyclohexane (B81311) or hexane. google.compatsnap.com The process can be run continuously, with the alcoholic solution of potassium tert-butoxide collecting in the sump of a distillation column, from which it is withdrawn and the solid product isolated, for instance, by distilling off the alcohol under vacuum. google.comgoogle.com

Table 1: Comparison of Major Synthetic Routes for Potassium tert-Butoxide

| Feature | Potassium Metal Method | Potassium Hydroxide Method |

| Reactants | Metallic Potassium, Dry tert-Butyl Alcohol wikipedia.orgsciencemadness.org | Aqueous Potassium Hydroxide, tert-Butyl Alcohol google.compatsnap.com |

| Key Process | Direct reaction and evolution of hydrogen gas. | Reaction with continuous removal of water via azeotropic distillation. google.com |

| Scale | Primarily laboratory scale. wikipedia.org | Industrial and large-scale production. patsnap.com |

| Byproducts | Hydrogen gas. | Water. google.com |

Purification Techniques for High-Purity Reagent Development

Commercially available potassium tert-butoxide can degrade over time, as it is highly sensitive to moisture, leading to the formation of impurities such as potassium hydroxide and potassium carbonate, alongside residual tert-butanol (B103910). guidechem.comresearchgate.net Therefore, for applications requiring high-purity reagent, purification is essential.

The most effective and commonly cited method for purifying solid potassium tert-butoxide is sublimation under vacuum. atamanchemicals.comwikipedia.orgguidechem.comechemi.com This process effectively separates the volatile alkoxide from non-volatile inorganic impurities. The last traces of tert-butyl alcohol, which can form a stable 1:1 complex with the alkoxide, can be removed by heating under vacuum. guidechem.comorgsyn.org It is noted that during sublimation, a plug of glass wool is sometimes recommended above the crude material, as the powder can be ejected during heating. atamanchemicals.comresearchgate.net

Another purification strategy involves leveraging solubility differences. Potassium tert-butoxide is well-soluble in solvents like tetrahydrofuran (B95107) (THF), whereas common impurities like potassium hydroxide and potassium carbonate are not. researchgate.netechemi.com A simple and efficient purification can be achieved by dissolving the crude solid in dry THF, filtering the solution to remove insoluble impurities, and subsequently evaporating the solvent to obtain the purified product. researchgate.net

Table 2: Reported Sublimation Conditions for Potassium tert-Butoxide

| Temperature | Pressure | Source |

| 220 °C | 1 mmHg (1.33 mbar) | atamanchemicals.comwikipedia.orgechemi.com |

| 140 °C | 0.01 hPa (0.0075 mmHg) | atamanchemicals.com |

| ~155 °C | ~2 mmHg (2.67 mbar) | echemi.comresearchgate.net |

Table 3: Common Impurities in Stored Potassium tert-Butoxide

| Impurity | Reason for Presence | Source |

| tert-Butanol | Incomplete reaction or complex formation. guidechem.comorgsyn.org | guidechem.com |

| Potassium Hydroxide (KOH) | Reaction with atmospheric moisture. sciencemadness.orgguidechem.com | guidechem.com |

| Potassium Carbonate (K2CO3) | Reaction of KOH with atmospheric carbon dioxide. | guidechem.com |

Considerations for In Situ Generation in Research Settings

Due to the high reactivity and moisture sensitivity of potassium tert-butoxide, generating the reagent in situ (within the reaction vessel) is a common and often preferred strategy in research settings. atamanchemicals.comwikipedia.orgechemi.com This approach ensures the use of a highly active, anhydrous reagent, avoiding issues of purity and degradation associated with stored, solid samples. wikipedia.orgresearchgate.net The in situ generation is typically achieved by adding potassium metal to dry tert-butyl alcohol in an appropriate reaction solvent under an inert atmosphere. sciencemadness.org

The use of in situ generated or catalytically employed potassium tert-butoxide is prevalent in numerous organic transformations. For example, it is used to facilitate amination of carboxylic acids, where it helps generate the amine reagent in situ from a precursor like N,N-dimethylformamide (DMF). organic-chemistry.orgthieme-connect.com In Mannich reactions, KOtBu can be used in substoichiometric amounts. nih.gov Mechanistic studies suggest that in such catalytic cycles, the tert-butanol formed during the reaction can participate in the protonation of intermediates, leading to the regeneration of the active potassium tert-butoxide species. nih.gov This highlights a key advantage of in situ use, where the reagent's reactivity can be precisely controlled and integrated into complex, one-pot reaction sequences. nih.govias.ac.inrsc.org

When handling or generating potassium tert-butoxide, rigorous exclusion of air and moisture is critical. sarchemlabs.comorgsyn.org Reactions are typically conducted under an inert atmosphere, such as dry nitrogen or argon, and all solvents and reagents must be thoroughly dried. sarchemlabs.comorgsyn.org

Fundamental Reactivity and Mechanistic Principles of Potassium Tert Butoxide Mediated Reactions

General Basicity and Non-Nucleophilic Character in Organic Synthesis

Potassium tert-butoxide is classified as a strong, non-nucleophilic base. sarchemlabs.comwikipedia.org Its high basicity is attributed to the electron-donating nature of the three methyl groups on the tert-butyl group, which increases the electron density on the oxygen atom. The pKa of its conjugate acid, tert-butanol (B103910), is approximately 17, indicating that potassium tert-butoxide can effectively deprotonate a wide variety of organic compounds, including those with weakly acidic protons. commonorganicchemistry.comfiveable.me This makes it a valuable reagent for generating carbanions and other reactive intermediates. sarchemlabs.com

The defining feature that distinguishes potassium tert-butoxide from other strong bases is its low nucleophilicity. sarchemlabs.com This characteristic is a direct consequence of the steric bulk of the tert-butyl group. sarchemlabs.commasterorganicchemistry.com The three methyl groups surrounding the oxygen atom create significant steric hindrance, which physically obstructs the oxygen from approaching and attacking an electrophilic center. sarchemlabs.commasterorganicchemistry.com This steric impediment minimizes its participation in nucleophilic substitution reactions (such as SN2), which are often competing pathways with base-mediated eliminations. sarchemlabs.com

This combination of strong basicity and low nucleophilicity makes potassium tert-butoxide a highly selective reagent. It is particularly effective in promoting elimination reactions to form alkenes and alkynes, as well as in deprotonation reactions where nucleophilic attack is undesirable. sarchemlabs.comsarchemlabs.comfiveable.me

Table 1: Comparison of Basicity and Nucleophilicity of Common Bases

| Base | Structure | pKa of Conjugate Acid | Basicity | Nucleophilicity |

| Potassium tert-butoxide | KOtBu | ~17 | Strong | Very Low |

| Sodium ethoxide | NaOEt | ~16 | Strong | High |

| Sodium hydroxide (B78521) | NaOH | ~15.7 | Strong | High |

| Lithium diisopropylamide | LDA | ~36 | Very Strong | Low |

Stereoelectronic Effects Influencing Reactivity

Stereoelectronic effects, which encompass both steric and electronic factors, play a crucial role in directing the outcome of reactions mediated by potassium tert-butoxide. The bulky nature of the tert-butoxide anion significantly influences the regioselectivity and stereoselectivity of these reactions.

The steric bulk of potassium tert-butoxide is a key determinant in its preference for specific reaction pathways, particularly in elimination reactions. In the dehydrohalogenation of alkyl halides, for instance, the regiochemical outcome is often governed by the accessibility of the protons on the β-carbons.

According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and therefore more stable) alkene. However, when a sterically hindered base like potassium tert-butoxide is used, the reaction often deviates from this rule and favors the formation of the less substituted alkene, a product known as the Hofmann product. libretexts.orgkhanacademy.org This preference is due to the fact that the bulky tert-butoxide anion can more easily access the less sterically hindered protons on the less substituted β-carbon. khanacademy.org

This principle is illustrated in the elimination reaction of 2-bromobutane. While a smaller base like sodium ethoxide would predominantly yield 2-butene (B3427860) (the Zaitsev product), potassium tert-butoxide favors the formation of 1-butene (B85601) (the Hofmann product).

The steric hindrance of potassium tert-butoxide also influences its effectiveness in deprotonation. It can selectively deprotonate less sterically encumbered positions in a molecule, providing a tool for regioselective carbanion formation.

Dual Reaction Pathways: Ionic and Radical Mechanisms

While potassium tert-butoxide is widely recognized for its role in ionic reactions as a strong base, a growing body of research has revealed its capacity to participate in and promote reactions involving radical intermediates. acs.orgacs.org This dual reactivity adds another layer of complexity and utility to its chemical behavior. The reaction pathway, whether ionic or radical, can often be influenced by the reaction conditions, substrates, and the presence of additives. researchgate.net

Several studies have provided evidence for the involvement of radical anionic intermediates in reactions mediated by potassium tert-butoxide. rsc.orgnih.gov These intermediates are formed through a single-electron transfer (SET) process. For instance, in the dimerization of heterocyclic N-oxides, mechanistic studies have pointed to the formation of radical anionic species arising from the N-oxide substrates and potassium tert-butoxide. rsc.orgnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique in detecting and characterizing these transient radical species. acs.orgnih.gov

The ability of potassium tert-butoxide to facilitate single-electron transfer (SET) has been a subject of considerable investigation. acs.orgnih.gov While direct electron transfer from the tert-butoxide anion has been proposed, recent studies suggest that in many cases, the electron transfer may occur indirectly. acs.orgnih.gov For example, potassium tert-butoxide can react with a solvent or an additive to generate the actual electron donor in situ. nih.gov

These SET processes are crucial in initiating radical chain reactions. acs.org In the coupling of haloarenes, for example, an electron transfer from a species generated from potassium tert-butoxide can convert the aryl halide into an aryl radical, which then propagates the chain reaction. acs.org The inhibition or enhancement of these reactions by radical scavengers or initiators further supports the involvement of radical pathways. nih.gov

Despite the increasing recognition of its role in radical chemistry, the predominant mode of action for potassium tert-butoxide remains through ionic pathways. As a strong base, its primary function is to abstract a proton, leading to the formation of an anion and its conjugate acid, tert-butanol. This is the fundamental step in a vast number of organic reactions, including:

E2 Elimination Reactions: As previously discussed, potassium tert-butoxide is highly effective in promoting bimolecular elimination reactions to form alkenes and alkynes. sarchemlabs.com

Deprotonation of Carbonyl Compounds: It is used to generate enolates from ketones, esters, and other carbonyl compounds. These enolates are key intermediates in C-C bond-forming reactions such as aldol (B89426) and Claisen condensations. sarchemlabs.com

Deprotonation of other weak acids: It can deprotonate a variety of other substrates, including terminal alkynes, alcohols, and phenols. sarchemlabs.comwikipedia.org

The mechanism of these ionic reactions is generally well-understood, proceeding through well-defined transition states. For instance, in the potassium tert-butoxide-catalyzed hydrogenation of ketones, computational studies have revised the mechanism from a concerted pathway to a stepwise process involving the formation of potassium hydride as a key intermediate. lanl.gov Similarly, in Mannich reactions, the diastereoselectivity has been shown to be controlled by the explicit interactions between a dimeric potassium tert-butoxide complex and the reacting species. nih.govrsc.org

Applications of Potassium Tert Butoxide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental objective in organic synthesis. Potassium tert-butoxide has proven to be an exceptionally versatile tool in this endeavor, promoting various coupling and condensation reactions. nih.gov

Potassium tert-butoxide plays a crucial role in numerous coupling reactions, enabling the formation of biaryl compounds and the functionalization of C-H bonds, often obviating the need for expensive and toxic transition metal catalysts. researchgate.netacs.org

In recent years, potassium tert-butoxide has gained prominence for its ability to promote cross-coupling reactions without the need for transition metals. researchgate.net These reactions typically proceed through a base-promoted homolytic aromatic substitution (HAS) pathway. acs.org The process often involves the generation of aryl radicals from aryl halides, which then react with arenes. acs.org Potassium tert-butoxide can play a dual role in these reactions: initiating the formation of aryl radicals and deprotonating the resulting radical intermediates to propagate a chain reaction. acs.org

The mechanism of initiation is a subject of ongoing research, with some studies suggesting a single-electron transfer (SET) from the tert-butoxide anion, or a complex thereof, to the aryl halide. acs.orgnih.govchemrxiv.org This generates a tert-butoxyl radical, which can fragment into a methyl radical. chemrxiv.org The scope of these reactions is broad, allowing for the coupling of various aryl halides with arenes and heteroarenes. For instance, electron-deficient nitrogen heterocycles such as pyridine, pyrazine, and quinoxaline (B1680401) can be arylated with haloarenes in the presence of potassium tert-butoxide alone. acs.org

| Reactant 1 | Reactant 2 | Product Type | Conditions | Yield (%) | Reference |

| Iodobenzene | Pyrazine | Arylated Pyrazine | KOtBu, Microwave | Not specified | acs.org |

| Aryl Halides | Arenes | Biaryls | KOtBu, Organic Additives | Good to Excellent | acs.org |

| N-(2-iodobenzyl)indoles | - | 6H-isoindolo[2,1-a]indoles | KOtBu, 1,10-phenanthroline | Not specified | researchgate.net |

This table provides illustrative examples of transition metal-free cross-coupling reactions promoted by potassium tert-butoxide.

Potassium tert-butoxide is also effective in mediating both homocoupling and heterocoupling reactions. In homocoupling, two identical molecules are joined. A notable example is the C3-selective homodimerization of quinoxalinones. rsc.org This reaction is proposed to proceed through a single-electron transfer mechanism from a C3-sp2 carbanion, generated by deprotonation with potassium tert-butoxide, to another quinoxalinone molecule, forming a radical-anion intermediate. rsc.org

Another significant application is the dimerization of heterocyclic N-oxides to produce symmetrical N-heterobiaryls. nih.gov This scalable, transition-metal-free method can be performed under both thermal and microwave conditions and is believed to involve radical anionic intermediates. nih.gov

Heterocoupling, the joining of two different molecules, is also facilitated by potassium tert-butoxide. For instance, the synthesis of biaryls can be achieved by coupling aryl halides with different arenes, often in the absence of any catalyst, highlighting the intrinsic reactivity promoted by the base. rsc.org

| Reaction Type | Substrate(s) | Product | Key Features | Reference |

| Homocoupling | Quinoxalinones | C3-Homodimers | Single-electron transfer from a carbanion intermediate | rsc.org |

| Homocoupling | Heterocyclic N-oxides | Symmetrical N-Heterobiaryls | Transition-metal-free, scalable, involves radical anions | nih.gov |

| Heterocoupling | Aryl Halides and Arenes | Biaryls | Can proceed without any added catalyst | rsc.org |

This table summarizes key homocoupling and heterocoupling strategies utilizing potassium tert-butoxide.

Direct C-H bond functionalization is a highly desirable strategy in organic synthesis as it avoids the pre-functionalization of starting materials. Potassium tert-butoxide has been instrumental in developing such methodologies. researchgate.net It can promote the direct arylation of aromatic compounds with haloarenes without any transition metal catalyst. researchgate.net These reactions are often regioselective. For example, the coupling of indoles with aryl halides promoted by potassium tert-butoxide is selective for the C3 position over the nitrogen atom. researchgate.net

Furthermore, potassium tert-butoxide catalyzes the dehydrogenative cross-coupling of heteroarenes with hydrosilanes, providing a direct route to valuable heteroarylsilanes. researchgate.netacs.orgcaltech.edu This C-H silylation is believed to proceed via a radical chain mechanism, where a silyl (B83357) radical adds to the heterocycle, followed by hydrogen scission. acs.org The use of an earth-abundant potassium salt as a catalyst for this transformation represents a significant advancement in sustainable chemistry. acs.org

| Substrate | Reagent | Product | Reaction Type | Mechanism | Reference |

| Indoles | Aryl Halides | C3-Arylindoles | C-H Arylation | Hybrid aryne/radical | researchgate.net |

| Heteroarenes | Hydrosilanes | Heteroarylsilanes | Dehydrogenative C-H Silylation | Radical chain | researchgate.netacs.org |

| Aryl Ethers/Amines | - | Cyclized Products | Intramolecular C-H Arylation | Radical pathway | nih.govacs.orgresearchgate.net |

This table highlights the role of potassium tert-butoxide in various C-H coupling and functionalization reactions.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, traditionally catalyzed by palladium complexes. Remarkably, it has been demonstrated that potassium tert-butoxide can mediate Mizoroki-Heck-type reactions in the absence of any transition-metal catalyst. acs.org This approach has been successfully applied to the synthesis of benzofuran (B130515) derivatives through a transition-metal-free Heck-type cyclization/isomerization reaction, mediated by potassium tert-butoxide in the presence of phenanthroline. rsc.org

Potassium tert-butoxide is a widely used base for promoting various condensation reactions, which are fundamental processes for constructing larger carbon frameworks. sarchemlabs.com Its strong basicity and non-nucleophilic nature make it ideal for generating enolates from carbonyl compounds. sarchemlabs.comsarchemlabs.com

This reagent is frequently employed to initiate aldol (B89426) condensation reactions by deprotonating aldehydes or ketones to form enolate intermediates. sarchemlabs.com These enolates then react with other carbonyl molecules to yield β-hydroxy aldehydes or ketones. sarchemlabs.com A notable application is in a cascade reaction for synthesizing 2-aryl indoles and benzofurans, which involves an initial aldol condensation step. hznu.edu.cnorganic-chemistry.orgacs.orgnih.gov

Potassium tert-butoxide is also a catalyst of choice for the Claisen condensation, a reaction between two esters or an ester and another carbonyl compound to form β-keto esters or β-diketones. sarchemlabs.comsarchemlabs.comfiveable.megeeksforgeeks.org The reaction begins with the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate, which then acts as a nucleophile. sarchemlabs.comfiveable.me A solvent-free Claisen condensation has been developed where potassium tert-butoxide and ethyl phenylacetate (B1230308) are heated to produce 2,4-diphenyl acetoacetate (B1235776) in high yield, offering a greener alternative to traditional solution-phase methods. elsevierpure.comcolab.wsacs.org Additionally, it is utilized in the Dieckmann condensation, which is an intramolecular Claisen condensation. fiveable.megeeksforgeeks.org

| Condensation Reaction | Substrates | Key Intermediate | Product Type | Reference |

| Aldol Condensation | Aldehydes/Ketones | Enolate | β-Hydroxy Aldehydes/Ketones | sarchemlabs.comhznu.edu.cnorganic-chemistry.org |

| Claisen Condensation | Esters | Enolate | β-Keto Esters | sarchemlabs.comelsevierpure.comcolab.ws |

| Dieckmann Condensation | Diesters | Enolate | Cyclic β-Keto Esters | fiveable.megeeksforgeeks.org |

| Mannich Reaction | α-substituted-γ-lactams and N-silyl imines | Potassium Enolate | α-quaternary Mannich bases | nih.govrsc.org |

This table outlines the application of potassium tert-butoxide in key condensation reactions.

Cyclization Reactions

Potassium tert-butoxide is a powerful tool for promoting the formation of cyclic structures, a fundamental strategy in the synthesis of numerous important organic molecules. rsc.org

Intramolecular reactions, where a molecule reacts with itself to form a ring, are efficiently promoted by potassium tert-butoxide. acs.orgnih.gov It has been successfully used in the intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation. acs.orgnih.govresearchgate.net This transformation is proposed to proceed through a single-electron transfer (SET) mechanism, initiating the formation of an aryl radical. This is followed by a kinetically favored 5-exo-trig cyclization and subsequent ring expansion, yielding the final heterocyclic products with high regioselectivity. acs.org This method highlights the ability of potassium tert-butoxide to facilitate complex bond formations under mild conditions. researchgate.net

Annulation refers to the construction of a new ring onto a pre-existing molecule. Potassium tert-butoxide has proven effective in promoting such strategies. rsc.org For instance, it facilitates the annulation of 2-alkynylphenyl propargyl ethers to selectively synthesize two different types of heterocyclic systems: 3-benzyl-2-alkynylbenzofurans and 12H-benzoannulen[b]benzofurans. acs.orgnih.gov

A remarkable aspect of this methodology is that the product selectivity can be controlled by the choice of solvent and temperature. acs.orgnih.gov The reaction tolerates a wide array of functional groups on the substrates. acs.org

Table 3: Solvent-Controlled Selectivity in Annulation Reactions

| Starting Material | Solvent | Temperature | Major Product | Reference |

|---|---|---|---|---|

| 2-alkynylphenyl propargyl ether | THF | Room Temp | 3-benzyl-2-alkynylbenzofuran | acs.orgnih.gov |

| 2-alkynylphenyl propargyl ether | DMF | 60 °C | 12H-benzoannulen[b]benzofuran | acs.orgnih.gov |

Specialized C-C Bond Constructions

Beyond condensations and cyclizations, potassium tert-butoxide is the base of choice for specific and highly valuable carbon-carbon bond-forming reactions.

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. libretexts.org Potassium tert-butoxide is highly recommended for general use in Wittig reactions, particularly with non-stabilized ylides. tandfonline.comsci-hub.se Non-stabilized ylides are highly reactive and tend to yield Z-alkenes. adichemistry.com

The choice of base is critical, as lithium-containing bases can lead to undesired side reactions and lithium salts can hinder the reaction. sci-hub.se Potassium salts, conversely, are known to accelerate the olefination. sci-hub.se Potassium tert-butoxide has demonstrated its superiority in achieving high-yield methylenations (conversion of a C=O group to a C=CH₂) of sterically hindered ketones, a transformation where many other methods fail. tandfonline.comsci-hub.se For example, it can be used to introduce an exocyclic double bond onto camphor (B46023) by reacting it with methyltriphenylphosphonium (B96628) bromide. libretexts.orgadichemistry.com

Table 4: High-Yield Methylenations of Ketones Using Potassium tert-Butoxide

| Ketone | Product | Yield | Reference |

|---|---|---|---|

| Cyclohexanone | Methylenecyclohexane | 96% | tandfonline.comsci-hub.se |

| Fenchone | 2-Methylene-fenchane | 90% | sci-hub.se |

| Camphor | 2-Methylene-camphane | 92% | sci-hub.se |

| Di-tert-butyl ketone | 2,2,4,4-tetramethyl-3-methylenepentane | 93% | sci-hub.se |

Deprotonation for Carbanion Generation

The high basicity of potassium tert-butoxide (the pKa of its conjugate acid, tert-butanol (B103910), is approximately 17) makes it exceptionally effective for deprotonating weakly acidic carbon acids to generate carbanions. wikipedia.orgfiveable.mesarchemlabs.com These carbanions are crucial reactive intermediates in a multitude of synthetic reactions. sarchemlabs.com The reagent's ability to efficiently remove protons from compounds with relatively high pKa values is a cornerstone of its utility. sarchemlabs.com

Potassium tert-butoxide is frequently employed to deprotonate active methylene (B1212753) compounds and terminal acetylenes. wikipedia.orgyoutube.com In carbonyl chemistry, it is instrumental in forming enolates from ketones, esters, and other carbonyl-containing molecules. sarchemlabs.com The strong basicity of potassium tert-butoxide facilitates the removal of an α-proton from these compounds, creating a resonance-stabilized enolate ion. sarchemlabs.com These enolates serve as key intermediates in carbon-carbon bond-forming reactions such as Aldol and Claisen condensations. sarchemlabs.comyoutube.com

A specific research example involves the C3-selective homodimerization of quinoxalinones. rsc.org In this process, a C3-sp² carbanion is generated through the deprotonation of a quinoxalinone molecule by potassium tert-butoxide. This carbanion then participates in a single electron transfer (SET) mechanism, leading to the formation of the dimerized product. rsc.org

Table 1: Examples of Substrates Deprotonated by Potassium tert-Butoxide for Carbanion/Enolate Generation

| Substrate Class | Functional Group | Generated Intermediate | Subsequent Reactions |

| Ketones/Esters | Carbonyl (α-C-H) | Enolate Ion | Aldol Condensation, Claisen Condensation, Alkylation |

| Terminal Alkynes | C≡C-H | Acetylide Anion | Nucleophilic Addition, Alkylation |

| Active Methylene Compounds | Z-CH₂-Z' (Z, Z' = EWG) | Stabilized Carbanion | Alkylation, Acylation, Condensations |

| Quinoxalinones | C-H at C3 position | sp² Carbanion | Homodimerization via SET |

EWG = Electron-Withdrawing Group

Metalation of Olefinic, Aromatic, and Heterocyclic Substrates with Superbases (e.g., Butyllithium-Potassium tert-Butoxide)

The combination of an alkyllithium reagent, typically n-butyllithium (n-BuLi), with potassium tert-butoxide creates a highly reactive mixed-metal system known as a Lochmann-Schlosser superbase, or "LICKOR" reagent. scispace.comuwindsor.canih.gov This superbasic mixture exhibits significantly enhanced reactivity compared to either component alone, enabling the deprotonation of very weak carbon acids, including olefinic and aromatic C-H bonds. scispace.comresearchgate.net The increased reactivity stems from the formation of mixed aggregates with highly polarized organometallic bonds. researchgate.net

Metalation of Olefinic Substrates: The n-BuLi/t-BuOK superbase is particularly effective for the selective metalation of allylic hydrocarbons. researchgate.net The order of reactivity for deprotonation is methyl > methylene > methine, with the superbase readily abstracting protons from the first two classes. researchgate.net This process generates highly nucleophilic allylpotassium compounds from both alk-1-enes and alk-2-enes. researchgate.net The metalation of a stereochemically pure alkene proceeds stereoconservatively, yielding a product with the same configuration as the starting material. researchgate.net

Metalation of Aromatic and Heterocyclic Substrates: While butyllithium (B86547) alone reacts very slowly with benzene (B151609) due to kinetic limitations, the LICKOR superbase can deprotonate benzene and other aromatic compounds like toluene (B28343). uwindsor.caresearchgate.netnih.gov The metalation of benzene with the n-BuLi/t-BuOK mixture in THF at low temperatures yields a mixed-metal cluster containing phenyl anions and tert-butoxide. nih.gov This resulting aggregate is itself superbasic and capable of metalating toluene. researchgate.netnih.gov The presence of a directing group on the aromatic ring, which can coordinate to the metal, facilitates ortho-metalation. uwindsor.ca The superbase system is also capable of deprotonating heterocyclic compounds, which is a key step in their functionalization. nih.gov

Carbon-Heteroatom Bond Forming Reactions (C-X, where X=N, O, S, Si, Halogen)

Dehydrohalogenation Reactions for Alkene and Alkyne Synthesis

Potassium tert-butoxide is a premier reagent for promoting dehydrohalogenation reactions to synthesize alkenes and alkynes. fiveable.meguidechem.com This transformation typically proceeds via a bimolecular elimination (E2) mechanism, where the base abstracts a proton from a β-carbon while a halide ion is eliminated from the α-carbon. sarchemlabs.comgdckulgam.edu.in

The steric bulk of potassium tert-butoxide is a critical factor influencing the regioselectivity of the elimination. sarchemlabs.comyoutube.com When an alkyl halide has multiple types of β-hydrogens, smaller, less hindered bases like ethoxide tend to produce the more substituted, thermodynamically more stable alkene (Zaitsev's rule). gdckulgam.edu.in In contrast, the bulky tert-butoxide ion preferentially abstracts the more sterically accessible proton from the less substituted β-carbon. masterorganicchemistry.comgdckulgam.edu.inyoutube.com This leads to the formation of the less substituted alkene as the major product, an outcome known as the Hofmann rule. gdckulgam.edu.inlibretexts.org This selectivity makes potassium tert-butoxide a powerful tool for controlling the position of the double bond in the product. sarchemlabs.com

Potassium tert-butoxide is also used to synthesize alkynes, typically from vicinal or geminal dihalides through a double dehydrohalogenation reaction. fiveable.me

Table 2: Regioselectivity in E2 Elimination of 2-Bromo-2-methylbutane

| Base/Solvent | Major Product | Rule Followed | Rationale |

| Sodium Ethoxide / Ethanol | 2-Methyl-2-butene (Trisubstituted) | Zaitsev | Small base accesses the more hindered internal proton, leading to the more stable alkene. gdckulgam.edu.in |

| Potassium tert-Butoxide / tert-Butanol | 2-Methyl-1-butene (Disubstituted) | Hofmann | Bulky base abstracts the more sterically accessible external proton. gdckulgam.edu.inyoutube.com |

Deprotonation of Alcohols and Phenols for Alkoxide/Phenoxide Formation

Potassium tert-butoxide is widely used to deprotonate alcohols and phenols, converting them into their corresponding potassium alkoxides and phenoxides. sarchemlabs.comguidechem.com As the tert-butoxide ion is a stronger base than the resulting alkoxide or phenoxide, the equilibrium of the reaction lies far to the product side, ensuring complete deprotonation even of less acidic alcohols. sarchemlabs.com

These generated alkoxides and phenoxides are potent nucleophiles and are used in a variety of subsequent reactions. sarchemlabs.com A classic application is the Williamson ether synthesis, where the in situ-generated alkoxide or phenoxide reacts with an alkyl halide to form an ether. sarchemlabs.comthieme-connect.de The non-nucleophilic nature of the initial potassium tert-butoxide base prevents it from competing with the desired alkoxide in the substitution step. wikipedia.org

Silylation Reactions

A significant modern application of potassium tert-butoxide is its use as a catalyst for the direct dehydrogenative C-H silylation of heteroaromatics with hydrosilanes. wikipedia.orgresearchgate.net This method provides an efficient, transition-metal-free pathway to valuable heteroarylsilanes, which are important intermediates in medicinal chemistry and materials science. researchgate.netacs.org The reaction proceeds under mild conditions, often without the need for hydrogen acceptors or other additives, and generates hydrogen gas (H₂) as the only byproduct. researchgate.netcaltech.edu

The mechanism of this transformation is complex and has been the subject of detailed experimental and computational studies. acs.orgcaltech.edu Several plausible pathways have been proposed:

Ionic/Neutral Mechanisms: One proposed catalytic cycle involves the formation of a pentacoordinate silicon intermediate from the silane, the heteroaromatic substrate, and the tert-butoxide catalyst. acs.orgcaltech.eduacs.org This is followed by the heterolysis of the Si-H bond, deprotonation of the heteroarene to form a carbanion, nucleophilic addition of this carbanion to a silyl ether intermediate, and finally, dissociation of tert-butoxide to yield the silylated product. acs.orgcaltech.edu This can proceed through either a fully ionic route or a neutral route involving the tetrameric [KOtBu]₄ cluster. acs.orgcaltech.edu The unique catalytic activity of the potassium salt (compared to sodium or lithium analogues) is partly attributed to the stabilization of key intermediates through cation-π interactions. caltech.eduacs.org

Radical Chain Mechanism: An alternative or concurrent mechanism supported by experimental evidence involves a radical chain process. caltech.eduacs.orgresearchgate.netstanford.edu A trialkylsilyl radical can be generated either by the homolytic cleavage of a weakened Si-H bond in a hypercoordinate silicon species or through the reaction of the [KOtBu]₄ cluster with trace amounts of oxygen. caltech.eduacs.orgnih.gov The C-Si bond is then formed by the addition of this silyl radical to the heterocycle, followed by a β-hydrogen scission step. caltech.eduacs.org

These studies highlight the multifaceted role of potassium tert-butoxide, acting not just as a simple base but as a complex catalyst capable of facilitating advanced bond formations. acs.orgresearchgate.net

Catalytic Silylation of Terminal Alkynes

Potassium tert-butoxide, in conjunction with hydrosilanes, facilitates the silylation of the C(sp)-H bonds of terminal alkynes. acs.orgproquest.com This reaction provides a direct method for the synthesis of alkynylsilanes, which are valuable intermediates in organic synthesis. While effective, it has been noted that other alkali metal bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) can be even more efficient for this particular transformation. acs.org

The mechanism of this silylation is not fully elucidated and is thought to be complex, potentially involving multiple reaction pathways. acs.org Evidence suggests that both ionic and radical intermediates may play a role, depending on the specific substrates and reaction conditions. caltech.eduacs.orgstanford.edu The reaction can be inhibited by radical trapping agents, indicating the possible involvement of silyl radicals. acs.org The nature of the cation is also crucial, with potassium salts showing significantly higher reactivity than their lithium or sodium counterparts, a phenomenon attributed in part to the stabilization of key intermediates through cation-π interactions. caltech.edu

The reaction is generally carried out under mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on the alkyne.

Table 1: Potassium Hydroxide-Catalyzed Silylation of Terminal Alkynes

| Entry | Alkyne Substrate | Hydrosilane | Product | Yield (%) |

| 1 | Phenylacetylene | PhMe2SiH | (Phenylethynyl)dimethyl(phenyl)silane | 96 |

| 2 | 4-Methoxyphenylacetylene | PhMe2SiH | ( (4-Methoxyphenyl)ethynyl)dimethyl(phenyl)silane | 64 |

| 3 | 1-Ethynyl-4-methylbenzene | PhMe2SiH | Dimethyl(p-tolylethynyl)(phenyl)silane | 60 |

Reaction conditions: Hydrosilane (3 equiv), DME, NaOH or KOH (10 mol %) at 45–65 ºC for 24–72 h. proquest.com

Amidation and Transesterification Reactions

Potassium tert-butoxide is a versatile reagent for promoting amidation and transesterification reactions. It facilitates the formation of amides from carboxylic acids and can also be used for the transamidation of existing amides.

A notable application is the amidation of carboxylic acids using N,N-dimethylformamide (DMF) as both the solvent and the source of the dimethylamine (B145610) moiety. organic-chemistry.org This process, which is free of transition metals and oxidants, involves the in situ generation of dimethylamine from DMF, facilitated by potassium tert-butoxide, followed by an anhydride-mediated condensation. organic-chemistry.org The optimized conditions for this reaction are 10 mol% of potassium tert-butoxide with one equivalent of trimethylacetic anhydride (B1165640) at 120°C for 24 hours. organic-chemistry.org This method is particularly useful for the late-stage functionalization of complex molecules. organic-chemistry.org

Table 2: Potassium tert-Butoxide-Facilitated Amination of Carboxylic Acids with DMF

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzoic acid | N,N-Dimethylbenzamide | 95 |

| 2 | 4-Methoxybenzoic acid | 4-Methoxy-N,N-dimethylbenzamide | 92 |

| 3 | 2-Naphthoic acid | N,N-Dimethyl-2-naphthamide | 88 |

| 4 | Phenylacetic acid | N,N-Dimethyl-2-phenylacetamide | 85 |

| 5 | Cyclohexanecarboxylic acid | N,N-Dimethylcyclohexanecarboxamide | 78 |

Reaction conditions: Carboxylic acid (1.0 mmol), Piv2O (1.0 mmol), KOtBu (0.1 mmol), DMF (2.0 mL), 120 °C, 24 h.

Furthermore, potassium tert-butoxide promotes the transamidation of primary and tertiary amides with a wide range of amines at room temperature under transition-metal-free conditions. researchgate.netdntb.gov.uaorganic-chemistry.org This method is environmentally friendly and cost-effective, avoiding the need for solvents and metal catalysts. researchgate.net The reaction tolerates various functional groups on both the amide and the amine. researchgate.net Mechanistic studies suggest the involvement of a radical pathway. researchgate.net

Table 3: KOtBu-Promoted Transamidation of N,N-Disubstituted Amides with Primary Amines

Reaction conditions: Amide (0.1 g), KOtBu (4 equiv.), in DMF (1 mL), 25 °C for 2 h in N2 atmosphere. researchgate.net

In the context of transesterification, potassium tert-butoxide has been investigated as a catalyst for the production of biodiesel from rapeseed oil. nih.gov

Mannich Reactions and Stereoselective Synthesis

Potassium tert-butoxide has proven to be a highly effective mediator for stereoselective Mannich reactions. Specifically, it is used in the reaction between α-substituted-γ-lactams and in situ generated N-silyl imines from aryl nitriles. nih.govcaltech.edubohrium.com This method allows for the synthesis of β-amino lactam products bearing an all-carbon quaternary stereocenter with high yields and excellent diastereoselectivity. nih.gov

The reaction is catalytic with respect to potassium tert-butoxide. nih.govcaltech.edubohrium.com Computational studies, including density functional theory (DFT) calculations, suggest that the diastereoselectivity is controlled by the interaction between a binuclear potassium complex and both the imine nitrogen and the enolate oxygen in the transition state. nih.govbohrium.com This telescoped hydrosilylation/direct Mannich reaction is a two-step, one-pot process that is effective for electron-neutral and electron-poor aryl nitriles and a broad range of α-substituted pro-nucleophiles. nih.gov

Table 4: Potassium tert-Butoxide Mediated Stereoselective Mannich Reaction

| Entry | Lactam | Nitrile | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-(4-Methoxyphenyl)-3-methyl-2-pyrrolidinone | Benzonitrile | 3-((Amino)(phenyl)methyl)-1-(4-methoxyphenyl)-3-methylpyrrolidin-2-one | >20:1 | 87 |

| 2 | N-(4-Methoxyphenyl)-3-ethyl-2-pyrrolidinone | Benzonitrile | 3-((Amino)(phenyl)methyl)-3-ethyl-1-(4-methoxyphenyl)pyrrolidin-2-one | >20:1 | 85 |

| 3 | N-(4-Methoxyphenyl)-3-allyl-2-pyrrolidinone | Benzonitrile | 3-Allyl-3-((amino)(phenyl)methyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 14:1 | 86 |

| 4 | N-(4-Methoxyphenyl)-3-benzyl-2-pyrrolidinone | 4-Chlorobenzonitrile | 3-((Amino)(4-chlorophenyl)methyl)-3-benzyl-1-(4-methoxyphenyl)pyrrolidin-2-one | >20:1 | 91 |

Standard reaction conditions: 1st step: nitrile (3.0 equiv.), B(C6F5)3 (3 mol%), PhMe2SiH (4.0 equiv.), toluene (1 mL), 25 °C, 1 h; 2nd step: lactam (0.2 mmol), KOtBu (1.2 equiv.), toluene (2 mL), –78 to 25 °C, 16 h. nih.gov

Nitrile Synthesis from Aldehydes

Potassium tert-butoxide facilitates a direct, one-pot synthesis of nitriles from a wide variety of aldehydes. ias.ac.inbohrium.comresearchgate.netias.ac.in This method involves the sequential addition of hydroxylamine (B1172632) and benzoyl chloride to the aldehyde in the presence of potassium tert-butoxide. ias.ac.inias.ac.in The reaction proceeds at room temperature under transition-metal-free conditions and is characterized by its simplicity, short reaction time, and broad functional group tolerance. ias.ac.inbohrium.comresearchgate.netias.ac.in

A diverse range of aromatic, heteroaromatic, and vinyl aldehydes can be converted to their corresponding nitriles in good to excellent yields. ias.ac.inias.ac.in The reaction is believed to proceed through the in situ formation of an aldoxime, which is then converted to the nitrile. ias.ac.in The choice of base is critical, with potassium tert-butoxide showing superior performance compared to other organic and inorganic bases. ias.ac.in

Table 5: Potassium tert-Butoxide Promoted Synthesis of Nitriles from Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Benzonitrile | 78 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 85 |

| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 82 |

| 4 | 2-Naphthaldehyde | 2-Naphthonitrile | 80 |

| 5 | Cinnamaldehyde | Cinnamonitrile | 82 |

| 6 | 2-Furaldehyde | Furan-2-carbonitrile | 84 |

| 7 | Thiophene-2-carbaldehyde | Thiophene-2-carbonitrile | 78 |

Reaction conditions: Aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 equiv.), sodium acetate (B1210297) (1.0 equiv.) in methanol, then benzoyl chloride (1.1 equiv.) and KOtBu (2.0 equiv.) in acetonitrile (B52724) at room temperature. ias.ac.in

Homogeneous Hydrogenation of Ketones

Potassium tert-butoxide plays a crucial role in the homogeneous hydrogenation of ketones. The mechanism of this reaction, when catalyzed by potassium tert-butoxide in tert-butanol, has been a subject of detailed study. researchgate.netnih.gov It is now understood that the reaction does not proceed through a concerted six-membered cyclic transition state as previously thought. researchgate.netnih.gov Instead, density functional theory (DFT) calculations support a three-step mechanism in solution. researchgate.netnih.gov

The proposed mechanism involves:

Cleavage of the H-H bond in the presence of the basic tert-butanol to form potassium hydride. researchgate.netnih.gov

The addition of the generated potassium hydride across the C=O bond of the ketone, which is the rate-determining step. researchgate.netnih.gov

Rapid product formation through a K/H exchange. researchgate.netnih.gov

Potassium hydride is therefore a key intermediate in this catalytic process. researchgate.netnih.gov This understanding of the mechanism has implications for the hydrogenation of other functional groups, such as esters, which is predicted to be kinetically possible under slightly harsher conditions. researchgate.netnih.gov

While potassium tert-butoxide can act as the primary catalyst, it is also frequently used as a co-catalyst or base in conjunction with transition metal catalysts to enhance their activity in ketone hydrogenation. researchgate.net

Table 6: Hydrogenation of Alkenes Catalyzed by a Mn-complex with KOtBu as a Base

| Entry | Substrate | Product | Yield (%) |

| 1 | Styrene | Ethylbenzene | >99 |

| 2 | 4-Methylstyrene | 1-Ethyl-4-methylbenzene | 98 |

| 3 | 1-Octene | Octane | 96 |

| 4 | Cyclohexene | Cyclohexane (B81311) | 95 |

Reaction conditions: Substrate (1.0 mmol), Mn-catalyst (0.25–0.5 mol %), KOtBu (2.5–5 mol %), H2 (20 bar), 100 °C. researchgate.net

Catalytic Roles and Applications of Potassium Tert Butoxide

Transition Metal-Free Catalysis

In recent years, potassium tert-butoxide has gained prominence in promoting a variety of chemical transformations without the need for transition metal catalysts. researchgate.netacs.org This is advantageous in reducing costs and avoiding metal contamination in final products, which is particularly crucial in the pharmaceutical industry. acs.org The catalytic activity of potassium tert-butoxide in these reactions is often attributed to its ability to facilitate single-electron transfer (SET) processes, generating radical intermediates. semanticscholar.orgwikipedia.orgmasterorganicchemistry.com

One of the significant applications of potassium tert-butoxide in this domain is in C-H bond activation and functionalization . It has been shown to catalyze the direct silylation of aromatic heterocycles with hydrosilanes, providing a straightforward route to valuable heteroarylsilanes. researchgate.netyoutube.comproquest.com This process occurs under mild conditions and can be scaled up significantly. researchgate.net Mechanistic studies suggest that the reaction can proceed through either an ionic pathway involving a pentacoordinate silicon intermediate or a radical chain mechanism. youtube.comresearchgate.netnih.gov The unique catalytic activity of KOtBu in this context, as opposed to sodium or lithium tert-butoxide, is partly attributed to the stabilization of key intermediates through cation-π interactions. youtube.comproquest.com

Potassium tert-butoxide also mediates various cross-coupling reactions . It can promote the coupling of haloarenes with arenes to form biaryls, a reaction traditionally catalyzed by palladium complexes. acs.orgmdpi.comsemanticscholar.org While some studies initially suggested the necessity of a diamine or phenanthroline co-catalyst, it has been demonstrated that potassium tert-butoxide alone can facilitate this transformation. mdpi.com The mechanism is thought to involve a single-electron reduction of the haloarene.

Furthermore, KOtBu is effective in promoting intramolecular cyclization reactions . For instance, it can mediate the intramolecular arylation of aryl ethers, amines, and amides to furnish heterocyclic products. semanticscholar.orgwikipedia.org These reactions often proceed via a radical pathway initiated by a single-electron transfer from the tert-butoxide. semanticscholar.orgwikipedia.org It has also been utilized in the cyclodehydrohalogenation of halogen-acylamino-esters and -ketones, proving to be a highly efficient base for specific cyclizations.

The role of potassium tert-butoxide extends to dehydrohalogenation reactions , where its bulky nature favors the formation of the Hofmann (less substituted) product in elimination reactions. It is also employed in the generation of dichlorocarbene from chloroform for use in dichlorocyclopropanations. Additionally, it catalyzes the hydration of nitriles to amides under anhydrous conditions, acting as a nucleophilic oxygen source.

Table 1: Examples of Transition Metal-Free Reactions Catalyzed by Potassium tert-Butoxide

| Reaction Type | Substrates | Product | Reference(s) |

|---|---|---|---|

| C-H Silylation | Heteroarenes and Hydrosilanes | Heteroarylsilanes | researchgate.netyoutube.comproquest.com |

| Biaryl Coupling | Haloarenes and Arenes | Biaryls | acs.orgmdpi.com |

| Intramolecular Arylation | Aryl ethers, amines, and amides | Heterocycles | semanticscholar.orgwikipedia.org |

| Dehydrohalogenation | Alkyl Halides | Alkenes (Hofmann product) | |

| Nitrile Hydration | Nitriles | Amides |

Initiation of Polymerization Processes

Potassium tert-butoxide is a well-established initiator for the anionic polymerization of various monomers. Its effectiveness stems from the tert-butoxide anion, which is a strong nucleophile capable of attacking a monomer to form a propagating carbanionic species. This method is particularly useful for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.

The initiation of anionic polymerization by potassium tert-butoxide involves the nucleophilic addition of the tert-butoxide anion to a monomer. For vinyl monomers, such as styrene or methacrylates, the tert-butoxide attacks the β-carbon of the double bond, generating a carbanion which then propagates by attacking subsequent monomer units. The general mechanism for a vinyl monomer (CH₂=CHR) is as follows:

Initiation: (CH₃)₃CO⁻ K⁺ + CH₂=CHR → (CH₃)₃CO-CH₂-CHR⁻ K⁺

Propagation: (CH₃)₃CO-CH₂-CHR⁻ K⁺ + n(CH₂=CHR) → (CH₃)₃CO-(CH₂-CHR)ₙ-CH₂-CHR⁻ K⁺

In the case of cyclic monomers like ε-caprolactone, the initiation proceeds via ring-opening polymerization. The tert-butoxide anion attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of an alkoxide propagating species.

A key feature of these polymerizations is their "living" nature, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available. This allows for the synthesis of block copolymers by the sequential addition of different monomers. For instance, potassium tert-butoxide has been successfully used to synthesize block copolymers of various methacrylates.

The complexation of the K⁺ ion by 18-crown-6 effectively separates the cation from the propagating carbanion, creating a "naked" or more reactive anionic species. This can lead to an increase in the polymerization rate. More importantly, this separation can improve the initiator efficiency and provide better control over the polymerization. For example, in the anionic cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-d-mannitol initiated by potassium tert-butoxide, the addition of 18-crown-6 increased the initiator efficiency from 0.3 to 1.0.

Similarly, in the anionic ring-opening polymerization of ε-caprolactone, the use of 18-crown-6 in conjunction with potassium tert-butoxide resulted in polymers with higher molecular weights and narrower distributions compared to using the initiator alone. This is attributed to the enhanced selectivity for ring-opening over undesirable transesterification side reactions.

Table 2: Effect of 18-Crown-6 on Anionic Polymerization Initiated by Potassium tert-Butoxide

| Monomer | Observation without 18-Crown-6 | Observation with 18-Crown-6 | Reference |

|---|---|---|---|

| 1,2:5,6-dianhydro-3,4-di-O-methyl-d-mannitol | Initiator efficiency of 0.3 | Initiator efficiency increased to 1.0, enhanced polymerization rate | |

| ε-caprolactone | Lower molecular weight, broader distribution | Higher molecular weight, narrower distribution, improved selectivity |

Organocatalysis and Cooperative Catalysis

Potassium tert-butoxide plays a significant role as an organocatalyst, particularly in reactions where it functions as a strong base to generate reactive intermediates from organic substrates. In these transformations, the tert-butoxide anion itself is the catalytic species, and no metal center is involved in the key bond-forming steps.

A notable example is the potassium tert-butoxide-catalyzed addition of carbonyl compounds to styrenes. In the presence of a catalytic amount of KOtBu in a polar aprotic solvent like DMSO or NMP, various nitriles, ketones, and imines can add across the double bond of styrenes in a regioselective manner. This provides a metal-free method for the formation of new carbon-carbon bonds.

In the realm of cooperative catalysis, potassium tert-butoxide can act in concert with other catalytic species to promote transformations. For instance, in some transition metal-free cross-coupling reactions, while KOtBu can be effective alone, the addition of a ligand such as 1,10-phenanthroline can sometimes enhance the reaction rate or efficiency. In these systems, there is a cooperative effect between the base and the organic ligand in facilitating the catalytic cycle.

Role in Phase-Transfer Catalysis

While potassium tert-butoxide is a powerful base, its role in phase-transfer catalysis (PTC) is nuanced. Typically, PTC involves the transfer of a reactive species from an aqueous or solid phase to an organic phase where the reaction occurs, facilitated by a phase-transfer catalyst such as a quaternary ammonium salt. Potassium tert-butoxide is highly moisture-sensitive and is generally used under anhydrous conditions.

Catalytic Hydrogenation of Aldehydes

Potassium tert-butoxide has been identified as an effective catalyst for the homogeneous hydrogenation of carbonyl compounds, including aldehydes, in the absence of transition metals. This provides a more sustainable and cost-effective alternative to traditional hydrogenation methods that rely on precious metal catalysts.

The mechanism of this catalytic hydrogenation has been a subject of study, with recent computational and experimental evidence revising earlier hypotheses. It is now understood that the reaction does not proceed through a concerted transition state involving the base, hydrogen, and the carbonyl compound. Instead, the process involves a series of steps:

Activation of Hydrogen: Potassium tert-butoxide reacts with molecular hydrogen in the presence of tert-butanol (B103910) to cleave the H-H bond and form potassium hydride (KH). researchgate.netsemanticscholar.org

Hydride Addition: The generated potassium hydride then adds across the carbon-oxygen double bond of the aldehyde. This step is typically the rate-determining step of the catalytic cycle. researchgate.netsemanticscholar.org

Product Formation: The resulting potassium alkoxide undergoes a rapid exchange with tert-butanol to release the alcohol product and regenerate the potassium tert-butoxide catalyst. researchgate.netsemanticscholar.org

Potassium hydride is therefore a crucial intermediate in this catalytic process. researchgate.netsemanticscholar.org The reaction is generally carried out in a solvent such as tert-butanol, which participates in the catalytic cycle.

Advanced Mechanistic and Theoretical Investigations

Experimental Mechanistic Probes

A variety of experimental techniques have been employed to probe the mechanisms of reactions involving potassium butoxide, providing compelling evidence for radical pathways and allowing for the identification of key intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of paramagnetic species, including radicals and radical ions. In the context of potassium butoxide-mediated reactions, EPR studies have been instrumental in confirming the presence of radical intermediates.

In the synthesis of N-heterobiaryls, the reaction of heterocyclic N-oxides with potassium tert-butoxide in 2-methyltetrahydrofuran (MeTHF) resulted in the formation of paramagnetic species detectable by EPR. nih.gov While no EPR signal was observed for potassium tert-butoxide in MeTHF alone, the addition of the N-oxide substrate generated a signal, indicating the formation of radical anionic intermediates. nih.gov The persistence of this signal for several weeks suggested significant stability of the radical species involved. nih.gov

Similarly, in studies of C-H silylation reactions, mixtures of potassium tert-butoxide and triethylsilane, both with and without the heteroaromatic substrate, were found to be EPR active. proquest.com Although the conclusive identification of the specific radical species was challenging, the observed spectra were consistent with the presence of catalytically relevant radical intermediates. proquest.com The reaction of potassium tert-butoxide with 1,10-phenanthroline, a common additive in these reactions, has also been shown to produce a detectable phenanthroline radical anion via EPR spectroscopy, suggesting an electron transfer from the tert-butoxide. princeton.eduacs.org

Table 1: Summary of EPR Spectroscopy Findings in Potassium Butoxide-Mediated Reactions

| Reaction Type | Substrates/Additives | Solvent | EPR Observation | Implication | Reference(s) |

|---|---|---|---|---|---|

| N-Heterobiaryl Synthesis | Heterocyclic N-oxides | MeTHF | Formation of persistent paramagnetic species | Involvement of stable radical anionic intermediates | nih.gov |

| C-H Silylation | Triethylsilane, Heteroaromatic substrate | THF | EPR active spectra consistent with radical species | Presence of catalytically relevant radical intermediates | proquest.com |

| Additive Interaction | 1,10-phenanthroline | PhCF3, PhMe, or DMF | Detection of phenanthroline radical anion | Single-electron transfer from potassium tert-butoxide to the additive | princeton.eduacs.org |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by examining the change in reaction rate upon isotopic substitution. wikipedia.org In reactions catalyzed by potassium tert-butoxide, KIE studies have provided crucial insights into the rate-determining steps and the involvement of C-H bond cleavage.

In the dehydrogenative C-H silylation of heteroaromatics, a significant KIE was observed when a C2-deuterium labeled substrate was used. proquest.comnih.gov This finding supports a mechanism where the cleavage of the C-H bond is a key part of the rate-determining step of the proposed radical chain process, likely occurring via a β-hydrogen scission from a carbon-centered radical intermediate. proquest.comnih.govacs.org

Table 2: Kinetic Isotope Effect Data in Potassium Butoxide-Catalyzed Silylation

| Reaction | Isotopic Labeling | Observed KIE | Mechanistic Implication | Reference(s) |

|---|---|---|---|---|

| Dehydrogenative C-H Silylation of Heteroaromatics | C2-deuterium labeled substrate | Significant KIE | C-H bond cleavage is part of the rate-determining step | proquest.comnih.gov |

Radical Scavenger Experiments

The use of radical scavengers, which are compounds that can trap or react with radical intermediates to inhibit a reaction, is a common method to probe for the involvement of radical pathways.

In the potassium tert-butoxide-mediated C-3 selective homodimerization of quinoxalinones, radical scavenging experiments supported a plausible radical reaction pathway. researchgate.net Similarly, in the silylation of terminal alkynes, the reaction was inhibited to varying degrees by the addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and galvinoxyl, suggesting the involvement of radical intermediates. acs.org Furthermore, the potassium tert-butoxide-promoted α-¹¹C-methylation of Schiff-base-activated amino acids was enhanced by the addition of TEMPO, which was suggested to inhibit undesirable radical generation induced by the base. nih.gov

Table 3: Effect of Radical Scavengers on Potassium Butoxide-Mediated Reactions

| Reaction | Radical Scavenger(s) | Observed Effect | Conclusion | Reference(s) |

|---|---|---|---|---|

| Homodimerization of Quinoxalinones | Not specified | Supported radical pathway | Reaction proceeds via radical intermediates | researchgate.net |

| Silylation of Terminal Alkynes | TEMPO, Galvinoxyl | Inhibition of reaction | Involvement of radical intermediates | acs.org |

| α-¹¹C-Methylation of Amino Acid Derivatives | TEMPO | Enhanced desired reaction | Inhibition of undesirable side radical reactions | nih.gov |

In Situ Spectroscopic Analyses (e.g., NMR, IR) for Intermediate Identification

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the monitoring of reactions as they occur, providing valuable information about the formation and consumption of reactants, intermediates, and products in real-time. spectroscopyonline.commt.comclairet.co.uk

In the study of the potassium tert-butoxide-catalyzed dehydrogenative C-H silylation of heteroaromatics, in situ ¹H NMR spectroscopy revealed three distinct stages of the reaction: an induction period, an active period of rapid product formation, and a final period with a significantly reduced reaction rate. proquest.com In situ NMR experiments with deuterated substrates also confirmed that H₂ is formed through a cross-dehydrogenative mechanism. nih.govacs.org

In situ Fourier Transform Infrared (FT-IR) spectroscopy has been employed to investigate the mechanisms of atomic layer deposition (ALD) using potassium tert-butoxide. rsc.org These studies provided insights into the chemical nature of surface species during deposition, revealing that the tetrameric nature of the precursor has a significant effect on the surface chemistry. For instance, in situ FT-IR showed that pulsing water after the potassium tert-butoxide pulse removes butoxy ligands and forms potassium hydroxide (B78521) on the surface. rsc.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental findings and providing a deeper, molecular-level understanding of reaction mechanisms involving potassium butoxide.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations have been widely used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states in potassium butoxide-mediated reactions.

In the dehydrogenative C-H silylation of heteroaromatics, DFT calculations supported a radical chain mechanism. nih.govacs.org The calculations revealed a reasonable energy profile for a radical pathway and correctly predicted the experimentally observed regioselectivity. nih.govacs.org Furthermore, DFT calculations suggested that the initiation of the radical chain could occur through the homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species or via the reaction of the tetrameric form of potassium tert-butoxide, [KOt-Bu]₄, with trace amounts of oxygen to generate a reactive peroxide. proquest.comnih.govacs.org

DFT calculations have also been instrumental in understanding the mechanism of ketone hydrogenation catalyzed by potassium tert-butoxide in solution. nih.govresearchgate.net These calculations revised the previously proposed concerted mechanism, suggesting a three-step pathway involving the cleavage of H₂ to form potassium hydride, the addition of potassium hydride to the ketone, and subsequent product formation. nih.govresearchgate.net

In a stereoselective Mannich reaction, DFT calculations were used to investigate the origin of diastereoselectivity. rsc.orgnih.gov The calculations suggested that the stereochemical outcome is controlled by explicit interactions within a binuclear potassium complex involving both the imine nitrogen and the enolate oxygen atoms in the selectivity-determining transition states. rsc.orgnih.gov

Table 4: Applications of DFT Calculations in Elucidating Potassium Butoxide-Mediated Reaction Mechanisms

| Reaction Type | Key DFT Findings | Reference(s) |

|---|---|---|

| Dehydrogenative C-H Silylation | Supported radical chain mechanism; elucidated initiation pathways involving hypercoordinated silicon or trace oxygen. | proquest.comnih.govacs.org |

| Ketone Hydrogenation | Revised mechanism to a three-step process involving potassium hydride as a key intermediate. | nih.govresearchgate.net |

| Stereoselective Mannich Reaction | Explained diastereoselectivity through interactions in a binuclear potassium complex at the transition state. | rsc.orgnih.gov |

| Intramolecular Arylation | Analyzed substituent effects on reaction yields, relating them to the electron affinity of substrates and products. | researchgate.net |

| Synthesis of 1,4-Benzodioxepines | Calculated relative energies of possible products, aligning with experimental observations of high regio- and diastereoselectivity. | researchgate.net |

Theoretical Modeling of Transition States and Energy Profiles

Theoretical and computational chemistry have become indispensable tools for understanding the intricate details of reaction mechanisms involving potassium 1-butanolate, often referred to as potassium tert-butoxide (KOtBu). By modeling transition states and mapping out reaction energy profiles, researchers can gain insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) is a prominent computational method employed for these investigations.

A significant example of theoretical modeling revising a long-held mechanistic hypothesis is the potassium tert-butoxide-catalyzed hydrogenation of ketones. researchgate.netnih.govacs.org Initially, the reaction was believed to proceed through a concerted, six-membered cyclic transition state involving the hydrogen molecule, the base, and the ketone. researchgate.netnih.govacs.org However, this model was inconsistent with several experimental observations. researchgate.netnih.govacs.org Static and dynamic DFT calculations in the solution phase have provided a more accurate picture. researchgate.netnih.gov The calculations revealed that the reaction in solution, such as in tert-butanol (B103910), does not occur in a single concerted step. Instead, it follows a three-step pathway: researchgate.netnih.govacs.org

Cleavage of the H–H bond: The first step involves the cleavage of the hydrogen molecule's bond in the basic tert-butanol solvent to form potassium hydride (KH), a crucial intermediate. researchgate.netnih.gov

Hydride Addition: The newly formed potassium hydride then adds across the carbonyl (C=O) bond of the ketone. This step proceeds through the rate-determining transition state of the entire catalytic process. researchgate.netnih.gov

Product Formation: The final step is a rapid potassium/hydrogen exchange, which regenerates the catalyst and yields the final alcohol product. researchgate.netnih.gov

The energy profile computed via DFT calculations shows the relative free energies of the intermediates and transition states, identifying the hydride addition as the step with the highest activation barrier. researchgate.netnih.gov This detailed energy profile provides a more nuanced understanding of the reaction kinetics and the critical role of potassium hydride as an intermediate, a detail that was not part of the earlier proposed mechanism. researchgate.netnih.gov

Another area of investigation involves the use of multi-path variational transition state theory (MP-VTST) to study reactions like the hydrogen abstraction from 2-butanol. rsc.org This theoretical approach is crucial for accurately predicting site-dependent rate constants, especially in molecules with multiple reactive sites. rsc.org Such models account for multiple reaction paths and the anharmonicity of molecular vibrations, leading to a more accurate determination of activation energies over a wide range of temperatures. rsc.org

| Mechanistic Feature | Concerted Mechanism (Earlier Hypothesis) | Stepwise Mechanism (DFT-Elucidated) |

|---|---|---|

| Key Steps | Single step involving a [2+2+2] cyclic transition state. researchgate.netnih.govacs.org | Three distinct steps: H-H cleavage, KH addition, K/H exchange. researchgate.netnih.govacs.org |

| Key Intermediate | None | Potassium Hydride (KH). researchgate.netnih.gov |

| Rate-Determining Step | The single concerted step. | Addition of potassium hydride across the C=O bond. researchgate.netnih.gov |

| Supporting Evidence | Initial hypothesis. | Static and dynamic DFT calculations in solution phase. researchgate.netnih.govacs.org |

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity observed in reactions mediated by potassium 1-butanolate. The steric bulk of the tert-butoxide group often leads to predictable outcomes, such as favoring the less sterically hindered product (Hofmann product) in elimination reactions. masterorganicchemistry.com However, for more complex transformations, DFT calculations are employed to dissect the subtle energetic differences between competing reaction pathways that lead to different isomers.

A notable example is the potassium tert-butoxide-mediated Mannich reaction between α-substituted-γ-lactams and N-silyl imines. rsc.org This reaction proceeds with high diastereoselectivity, and DFT calculations have been instrumental in uncovering the origin of this stereochemical control. rsc.org The computational studies revealed that the diastereoselectivity is governed by specific interactions within the selectivity-determining transition states. rsc.org It was suggested that a binuclear potassium complex interacts with both the nitrogen atom of the imine and the oxygen atom of the enolate. rsc.org The specific coordination within this transition state assembly creates a chiral environment that energetically favors the formation of one diastereomer over the other.

By calculating the energies of the different possible transition state structures, researchers can predict the major product isomer. The difference in the calculated activation energies (ΔΔG‡) between the two pathways leading to the different diastereomers corresponds to the expected product ratio. A larger energy difference implies higher selectivity. These predictive capabilities are crucial for designing new synthetic methods and optimizing reaction conditions to achieve desired stereochemical outcomes.

| Factor | Role in Stereochemical Control | Computational Insight |

|---|---|---|

| Catalyst Structure | Formation of a binuclear potassium complex. rsc.org | DFT calculations suggest this aggregate is the active catalytic species. |

| Transition State Interactions | Explicit interactions between the potassium complex and both the imine nitrogen and enolate oxygen. rsc.org | These interactions create a rigid, organized transition state that favors one stereochemical approach. |

| Energy Difference (ΔΔG‡) | Determines the ratio of diastereomeric products. | The calculated energy difference between competing transition states correlates with the experimentally observed high diastereoselectivity. rsc.org |

Elucidation of Complex Aggregation Structures and Their Reactivity

The reactivity of potassium 1-butanolate is profoundly influenced by its aggregation state, which varies depending on the solvent and the presence of other coordinating species. acs.orgwikipedia.org In the solid state and in non-polar solvents like benzene (B151609), potassium tert-butoxide typically exists as a cubic tetrameric cluster, [KOtBu]₄. researchgate.netwikipedia.org This aggregated form is generally less basic and reactive compared to its more dissociated forms. acs.orgwikipedia.org

Theoretical and experimental studies work in tandem to elucidate these complex structures. Ab initio molecular dynamics (AIMD) simulations have shown that in protic solvents like tert-butanol, the cubane tetramer is not stable. researchgate.net It tends to dissolve into smaller, more reactive aggregates, such as dimeric and monomeric ion pairs, which are solvated by the alcohol. researchgate.net The dissociation of the cluster into solvent-separated ion pairs, such as K(solvent)ₓ⁺ and tert-BuO⁻, is enhanced in polar aprotic solvents like DMSO and DMF, which can coordinate with the potassium cation. wikipedia.org This separation of the ion pair increases the basicity and reactivity of the tert-butoxide anion.

The unique reactivity of KOtBu compared to its sodium and lithium counterparts can be partially attributed to these aggregation phenomena and the nature of the potassium cation. acs.orgresearchgate.net The larger ionic radius and higher electropositivity of potassium influence the structure of the aggregates and their interactions with substrates. researchgate.net For instance, in certain C-H silylation reactions, computational studies suggest that the tetrameric form, [KOtBu]₄, is involved in the mechanism and that the potassium cation plays a unique role in stabilizing crucial intermediates through cation-π interactions, a feature less pronounced with smaller alkali metals. acs.org Understanding the equilibrium between these different aggregates—from the tetrameric cubane to monomeric ion pairs—is crucial for explaining and predicting the compound's reactivity in various chemical transformations. researchgate.netacs.org

Future Research Directions and Sustainable Methodologies

Development of More Efficient and Selective Processes

The pursuit of greater efficiency and selectivity in chemical synthesis is a primary driver of contemporary research involving potassium tert-butoxide. A key area of development is the creation of transition-metal-free reactions, which offers significant environmental and economic advantages over traditional metal-catalyzed methods. organic-chemistry.orgrsc.org

Research has demonstrated that potassium tert-butoxide can effectively promote reactions that typically require transition metals. rsc.org For instance, a method for synthesizing dihydroquinazolinones from 2-aminobenzonitriles and aldehydes uses potassium tert-butoxide as a promoter, avoiding the need for metal catalysts and harsh conditions. organic-chemistry.org Optimization of this process revealed that using 3 equivalents of the base at room temperature for one hour resulted in a 95% yield, showcasing its high efficiency. organic-chemistry.org

Another aspect of process efficiency is the method of production for the reagent itself. A continuous production process for anhydrous potassium tert-butoxide has been developed, involving the reaction of aqueous potassium hydroxide (B78521) with tert-butyl alcohol in a packed distillation column. google.com This method improves upon older techniques that used metallic potassium, which is difficult to handle, and required strictly anhydrous conditions. google.com

Selectivity remains a critical focus. In elimination reactions, the bulky nature of the tert-butoxide anion favors the formation of the less substituted alkene (the Hofmann product) over the more substituted Zaitsev product. masterorganicchemistry.com This inherent selectivity is a valuable tool for chemists. sarchemlabs.com Future work aims to further control and predict stereoselectivity in various transformations, including intramolecular cyclizations where potassium tert-butoxide has been used to achieve high regioisomeric ratios. atamanchemicals.comnih.gov

Table 1: Comparison of Bases in Dihydroquinazolinone Synthesis organic-chemistry.org

| Base | Yield (%) |

| Potassium tert-butoxide (KOtBu) | 95 |

| Sodium tert-butoxide (NaOtBu) | 70 |

| Lithium tert-butoxide (LiOtBu) | 52 |

| Potassium carbonate (K2CO3) | No reaction |

| Cesium carbonate (Cs2CO3) | Trace |

This table is interactive. You can sort and filter the data.

Expansion of Substrate Scope and Functional Group Tolerance

A significant area of ongoing research is the expansion of the types of molecules (substrates) and functional groups that can be used in reactions mediated by potassium tert-butoxide. The goal is to make these reactions more versatile and applicable to the synthesis of complex molecules like pharmaceuticals and fine chemicals. sarchemlabs.com

Studies have shown that potassium tert-butoxide-promoted reactions exhibit a broad substrate scope and tolerate a wide variety of functional groups. For example, in the synthesis of nitriles from aldehydes, a range of aromatic, heteroaromatic, and vinyl aldehydes can be successfully converted, demonstrating excellent functional group tolerance. researchgate.net Similarly, the synthesis of dihydroquinazolinones is compatible with aldehydes and ketones bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.org